molecular formula C8H17NO2 B1296233 Methyl 3-(diethylamino)propanoate CAS No. 5351-01-9

Methyl 3-(diethylamino)propanoate

Cat. No. B1296233
CAS RN: 5351-01-9
M. Wt: 159.23 g/mol
InChI Key: MGOYBMFCELTAHS-UHFFFAOYSA-N
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Patent
US05587515

Procedure details

Diethylamine (350 g; 4.8 moles) was added to 344 g (4 moles) of methyl acrylate containing 500 ppm of methoxyhydroquinone and the mixture was made to react at 70°-80° C. for 15 hours, so that the addition to the double bond was completed. After completion of the reaction, the unreacted diethylamine was removed by distillation to give 630 grams of methyl beta-diethylaminopropionate. The yield was 99%.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[C:6]([O:10][CH3:11])(=[O:9])[CH:7]=[CH2:8].COC1C=C(O)C=CC=1O>>[CH2:1]([N:3]([CH2:4][CH3:5])[CH2:8][CH2:7][C:6]([O:10][CH3:11])=[O:9])[CH3:2]

Inputs

Step One
Name
Quantity
350 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
344 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(O)C=CC(=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 70°-80° C. for 15 hours, so that the addition to the double bond
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the unreacted diethylamine was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCC(=O)OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 630 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.